molecular formula C17H26BrN3 B10886103 1-[1-(3-Bromobenzyl)piperidin-4-yl]-4-methylpiperazine

1-[1-(3-Bromobenzyl)piperidin-4-yl]-4-methylpiperazine

Cat. No.: B10886103
M. Wt: 352.3 g/mol
InChI Key: LEIZNTMQNIIWGI-UHFFFAOYSA-N
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Description

1-[1-(3-Bromobenzyl)piperidin-4-yl]-4-methylpiperazine is a synthetic compound that belongs to the class of piperidine derivatives. These compounds are known for their diverse biological activities and are often used in medicinal chemistry for drug development. The presence of the bromobenzyl group and the piperazine ring in its structure suggests potential pharmacological properties.

Preparation Methods

Synthetic Routes and Reaction Conditions

The reaction conditions often include the use of organic solvents such as dichloromethane or toluene, and the reactions are carried out under reflux conditions to ensure complete conversion of the reactants .

Industrial Production Methods

In an industrial setting, the production of this compound may involve continuous flow reactors to optimize the reaction conditions and increase yield. The use of catalysts and automated systems can further enhance the efficiency of the synthesis process .

Chemical Reactions Analysis

Types of Reactions

1-[1-(3-Bromobenzyl)piperidin-4-yl]-4-methylpiperazine can undergo various chemical reactions, including:

Common Reagents and Conditions

Major Products Formed

Scientific Research Applications

1-[1-(3-Bromobenzyl)piperidin-4-yl]-4-methylpiperazine has several applications in scientific research:

    Chemistry: Used as an intermediate in the synthesis of more complex molecules.

    Biology: Studied for its potential effects on cellular processes and signaling pathways.

    Medicine: Investigated for its potential therapeutic effects, including antimalarial and anticancer activities.

    Industry: Used in the development of new materials and chemical processes.

Mechanism of Action

The mechanism of action of 1-[1-(3-Bromobenzyl)piperidin-4-yl]-4-methylpiperazine involves its interaction with specific molecular targets in the body. The compound may bind to receptors or enzymes, modulating their activity and affecting various biological pathways. For example, it may inhibit certain enzymes involved in cell proliferation, leading to its potential use as an anticancer agent .

Comparison with Similar Compounds

Similar Compounds

Uniqueness

1-[1-(3-Bromobenzyl)piperidin-4-yl]-4-methylpiperazine is unique due to the presence of the 3-bromobenzyl group, which imparts specific chemical and biological properties. This structural feature may enhance its binding affinity to certain molecular targets, making it a valuable compound for drug development and research .

Properties

Molecular Formula

C17H26BrN3

Molecular Weight

352.3 g/mol

IUPAC Name

1-[1-[(3-bromophenyl)methyl]piperidin-4-yl]-4-methylpiperazine

InChI

InChI=1S/C17H26BrN3/c1-19-9-11-21(12-10-19)17-5-7-20(8-6-17)14-15-3-2-4-16(18)13-15/h2-4,13,17H,5-12,14H2,1H3

InChI Key

LEIZNTMQNIIWGI-UHFFFAOYSA-N

Canonical SMILES

CN1CCN(CC1)C2CCN(CC2)CC3=CC(=CC=C3)Br

Origin of Product

United States

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